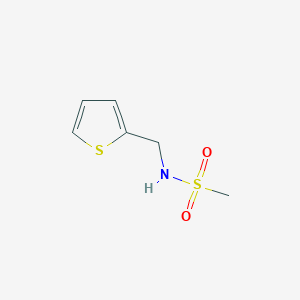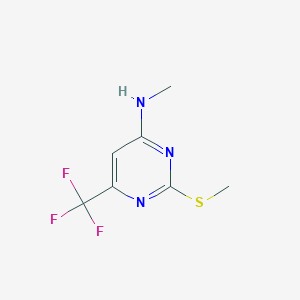![molecular formula C12H10F3N3O B3129301 5-methyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-94-9](/img/structure/B3129301.png)
5-methyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
5-methyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
Research on derivatives of the compound has led to the development of potent antihyperglycemic agents. A study involving the synthesis and structure-activity relationship (SAR) of pyrazolone derivatives demonstrated significant antihyperglycemic effects in obese, diabetic mice. These effects were associated with robust glucosuria, indicating the compound's potential in correcting hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Analgesic and Anti-inflammatory Properties
Another study focused on the analgesic and anti-inflammatory properties of pyrazoline methyl ester compounds, including the trifluoromethyl-substituted derivatives. These compounds demonstrated dose-dependent antinociceptive effects in both chemical and thermal models of pain in mice, without impairing motor coordination. The antinociceptive effect of one of the derivatives was reversed by an opioid receptor antagonist, suggesting involvement of the opioid system in its mechanism of action (Milano et al., 2008).
Microwave-assisted Synthesis for Analgesic and Anti-inflammatory Agents
Further research explored the microwave-assisted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, aiming to develop novel agents with analgesic and anti-inflammatory properties. These synthesized compounds showed promising results in reducing pain-related behavior and carrageenan-induced paw edema in mice, suggesting their potential as candidates for novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).
Hypothermic and Antipyretic Effects
Research on novel pyrazolines, specifically 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) and 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (PPCA), investigated their effects on body temperature and endotoxin-induced fever in mice. These compounds demonstrated antipyretic properties similar to those caused by dipyrone, indicating their potential use as antipyretic agents (Souza et al., 2002).
Propiedades
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(11(19)18-17-7)6-16-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYHHJHJITPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129247.png)

![Methyl 3-[(5-phenyl-3-isoxazolyl)methoxy]-2-thiophenecarboxylate](/img/structure/B3129263.png)
![Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3129270.png)
![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)
![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)
![N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine](/img/structure/B3129297.png)
![5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129308.png)

![5-[4-(4-methoxyphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3129318.png)